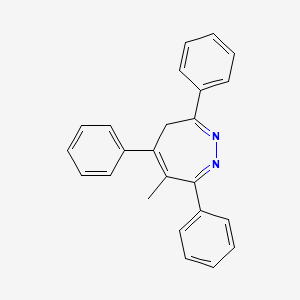
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine is an organic compound with the molecular formula C23H18N2. It belongs to the class of diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by its three phenyl groups and a methyl group attached to the diazepine ring, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazone derivative, in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the diazepine ring or the attached phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized diazepine derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and properties of diazepines.
Biology: The compound can be used in biological assays to investigate its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.
Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5,7-Triphenyl-4H-1,2-diazepine: Lacks the methyl group at the 6-position.
3,5,7-Triphenyl-4H-1,2-triazine: Contains an additional nitrogen atom in the ring.
3,5,7-Trimethyl-1,3-dihydro-2H-azepine-2-thione: Contains sulfur and different substituents.
Uniqueness
6-Methyl-3,5,7-triphenyl-4H-1,2-diazepine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 6-position and the three phenyl groups make it a valuable compound for studying the effects of these substituents on the diazepine ring’s reactivity and stability.
Propriétés
Numéro CAS |
32819-95-7 |
|---|---|
Formule moléculaire |
C24H20N2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
6-methyl-3,5,7-triphenyl-4H-diazepine |
InChI |
InChI=1S/C24H20N2/c1-18-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)25-26-24(18)21-15-9-4-10-16-21/h2-16H,17H2,1H3 |
Clé InChI |
DQONPFMVWAWBLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CC(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
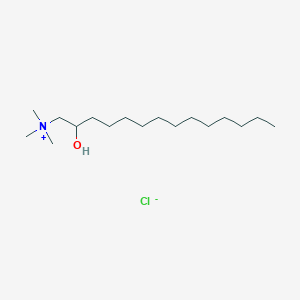
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)

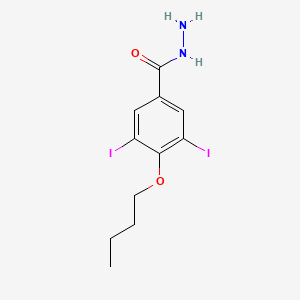
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
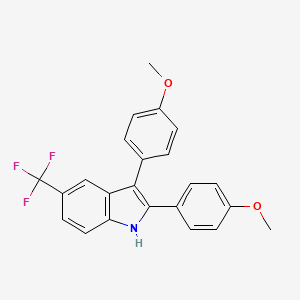
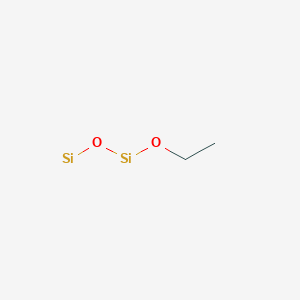
![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
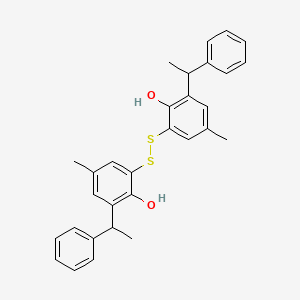
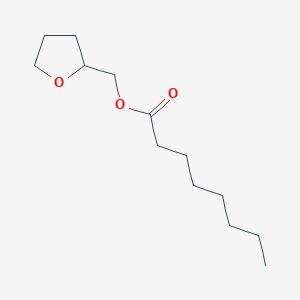
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
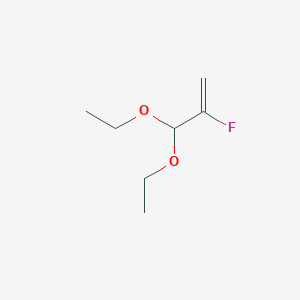
![2-methylsulfanyl-1-nitro-4-[(E)-2-phenylethenyl]benzene](/img/structure/B14684163.png)
